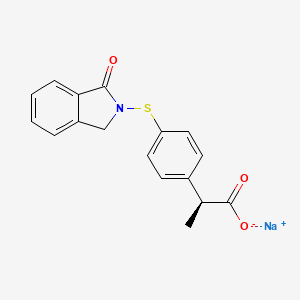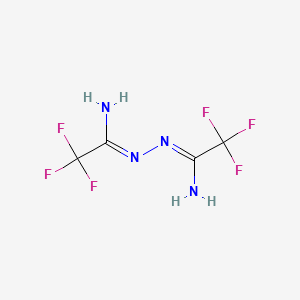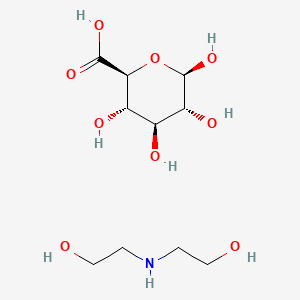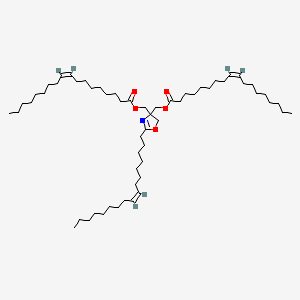
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate is a complex organic compound characterized by the presence of bis-methylene-interrupted Z-double bonds. These types of compounds are known for their unique structural features and significant biological activities. They are commonly found in natural sources such as plants, marine organisms, and microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate typically involves the formation of bis-methylene-interrupted Z-double bonds. One common method includes the use of EDC·HCl/DMAP-mediated intermolecular cyclocondensation of α,ω-alka-nZ, (n+4)Z-dienols with aromatic dicarboxylic acids . This reaction is carried out in a mixture solvent of CH2Cl2 (DCM) and N,N-dimethylformamide (DMF) in the presence of NaH at ambient temperature .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate involves its interaction with specific molecular targets and pathways. It can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetogenins: Known for their potent biological activities and similar structural features.
Lembehynes: Marine-derived compounds with bis-methylene-interrupted Z-double bonds.
Insect Pheromones: Contain similar structural motifs and exhibit significant biological activities.
Uniqueness
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate stands out due to its unique combination of an oxazole ring and bis-methylene-interrupted Z-double bonds
Propriétés
Numéro CAS |
93841-65-7 |
|---|---|
Formule moléculaire |
C58H105NO5 |
Poids moléculaire |
896.5 g/mol |
Nom IUPAC |
[2-[(Z)-heptadec-8-enyl]-4-[[(Z)-octadec-9-enoyl]oxymethyl]-5H-1,3-oxazol-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C58H105NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55-59-58(52-62-55,53-63-56(60)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-64-57(61)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27- |
Clé InChI |
DLZBJVKEAVLIQQ-IUPFWZBJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC1=NC(CO1)(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
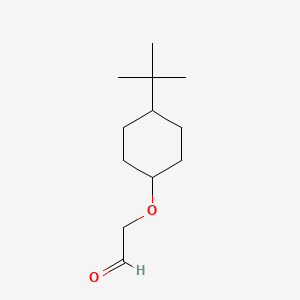

![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
